7-Bromo-1H-indole-2-carbonitrile is a member of the indole family, characterized by its unique structure that includes a bromine atom at the 7th position and a nitrile group at the 2nd position. Indoles are significant heterocyclic compounds that are prevalent in various natural products and pharmaceuticals, making 7-Bromo-1H-indole-2-carbonitrile an important compound for research and application in organic chemistry and medicinal chemistry .
The molecular formula of 7-Bromo-1H-indole-2-carbonitrile is , with a molecular weight of approximately 221.05 g/mol. Its structural features contribute to its reactivity and potential biological activities, making it a compound of interest in synthetic organic chemistry.
These reactions highlight the versatility of 7-Bromo-1H-indole-2-carbonitrile in synthetic applications.
The biological activity of 7-Bromo-1H-indole-2-carbonitrile has been explored in various studies. Compounds in the indole family are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Specifically, derivatives of indole have shown promise in targeting multiple biological pathways, which suggests that 7-Bromo-1H-indole-2-carbonitrile may exhibit similar bioactivity .
The synthesis of 7-Bromo-1H-indole-2-carbonitrile typically involves electrophilic aromatic substitution reactions. A common method includes:
These methods can be adapted for industrial production, where continuous flow processes may enhance efficiency and yield while maintaining product quality.
7-Bromo-1H-indole-2-carbonitrile finds applications across various fields:
Studies on the interactions of 7-Bromo-1H-indole-2-carbonitrile with biological systems are crucial for understanding its pharmacological potential. Investigations often focus on its binding affinity to specific receptors or enzymes, elucidating its mechanism of action and potential side effects . Such interaction studies help in optimizing its structure for enhanced efficacy and reduced toxicity.
Several compounds share structural similarities with 7-Bromo-1H-indole-2-carbonitrile. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | Additional methyl and phenyl groups | Enhanced lipophilicity and potential bioactivity |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide | Carboxamide group instead of a nitrile | Different reactivity patterns due to carboxamide |
| Methyl 7-bromo-1H-indole-2-carboxylate | Methyl ester group | Altered solubility and reactivity |
| 5-Bromo-1H-indole-2-carboxylic acid | Carboxylic acid functionality | Different acid-base properties |
The uniqueness of 7-Bromo-1H-indole-2-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and nitrile groups allows for versatile chemical modifications that can be leveraged for various applications in medicinal chemistry and organic synthesis .
The indole ring system exhibits inherent reactivity due to its electron-rich pyrrole moiety, making selective bromination at specific positions a formidable challenge. For 7-Bromo-1H-indole-2-carbonitrile, achieving C7 selectivity requires careful modulation of electronic and steric factors. The cyano group at C2 exerts a strong electron-withdrawing effect, deactivating adjacent positions (C1 and C3) while directing electrophiles to the benzene ring. Computational studies suggest that the cyano group’s inductive effect stabilizes partial positive charges at C7 through resonance interactions, favoring electrophilic attack at this site.
Recent breakthroughs in bromination protocols have leveraged pyridinium tribromide (Py·HBr₃) in acidic methanol to achieve high C7 selectivity. For example, Ishikawa et al. demonstrated that treating indolo[2,3-a]quinolizidine derivatives with Py·HBr₃ and hydrochloric acid at 0°C yielded C5-brominated products within 10 minutes. While this method targeted C5 bromination in related alkaloids, analogous conditions could be adapted for C7 functionalization by adjusting substrate electronics. Key parameters influencing regioselectivity include:
| Factor | Impact on Selectivity |
|---|---|
| Solvent polarity | Polar solvents enhance bromide ion stabilization |
| Acid strength | Strong acids promote protonation at C3 |
| Temperature | Low temps (0–5°C) minimize side reactions |
These findings underscore the importance of reaction optimization for positional control in indole bromination.
Introducing the cyano group at C2 typically involves nucleophilic substitution or cyanation reactions. A modified Madelung synthesis, as reported by Savateev et al., enables one-pot cyclization and cyanation using potassium cyanide (KCN) under basic conditions. For 7-Bromo-1H-indole-2-carbonitrile, this approach could involve bromination of a pre-functionalized 2-cyanoindole precursor. Alternatively, direct C2 cyanation via palladium-catalyzed cross-coupling with cyanide sources (e.g., Zn(CN)₂) offers a streamlined pathway, though competing nitrile hydrolysis remains a challenge.
Critical considerations for cyano group optimization include:
The Buchwald-Hartwig amination provides a robust platform for introducing nitrogen-based substituents to the indole scaffold. While 7-Bromo-1H-indole-2-carbonitrile itself lacks an N-aryl group, this method could diversify derivatives via C–N bond formation at the brominated C7 position. For instance, Müller et al. demonstrated sequential Suzuki-Miyaura coupling and Buchwald-Hartwig amination on 5-bromoindole, achieving diarylated products with >80% yield. Adapting this strategy, palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos could facilitate amination at C7, enabling access to novel analogs for structure-activity relationship studies.
The Suzuki-Miyaura cross-coupling reaction is pivotal for modifying the C7 bromine atom. Using arylboronic acids and palladium catalysts, researchers can replace bromine with diverse aryl or heteroaryl groups. For example, coupling 7-Bromo-1H-indole-2-carbonitrile with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Cs₂CO₃ yields a biaryl derivative, expanding the compound’s utility in drug discovery. Optimizing reaction conditions—such as solvent (toluene vs. DMF) and base (K₂CO₃ vs. CsF)—ensures high efficiency and functional group tolerance.
Vanadium-dependent bromoperoxidases (V-BrPOs) offer an eco-friendly alternative for regioselective bromination. These enzymes oxidize bromide ions to hypobromous acid (HOBr), which electrophilically brominates electron-rich aromatic systems. While V-BrPOs have been employed for C5 bromination of indole alkaloids, engineering enzyme-substrate interactions could redirect selectivity toward C7. Mutagenesis studies targeting the enzyme’s active site may enhance binding affinity for 1H-indole-2-carbonitrile derivatives, enabling biocatalytic production of 7-bromo analogs.
The regiochemical outcome of enzymatic bromination hinges on substrate orientation within the enzyme’s active site. Molecular dynamics simulations suggest that hydrogen bonding between the indole NH group and conserved residues (e.g., His404 in Corallina officinalis V-BrPO) positions the substrate for C5 attack. To favor C7 bromination, introducing steric bulk near C5 (e.g., via methyl groups) or modifying the cyano group’s electronic profile could alter binding dynamics. Such rational design strategies merge synthetic chemistry with biocatalysis, offering precise control over halogenation patterns.
Lewis acid catalysis represents a fundamental approach in the functionalization of 7-Bromo-1H-indole-2-carbonitrile, offering precise control over reaction selectivity and efficiency [1] [2]. The electron-deficient nature of Lewis acids enables them to coordinate with electron-rich sites on the indole scaffold, facilitating subsequent transformations through the activation of specific functional groups [3] [4]. In the context of 7-Bromo-1H-indole-2-carbonitrile, Lewis acid catalysis primarily involves the activation of both the aromatic system and the nitrile functionality, leading to enhanced reactivity patterns that are not achievable under neutral conditions [1] [2] [5].
The mechanistic framework of Lewis acid catalysis in indole chemistry involves the formation of coordination complexes between the Lewis acid and nucleophilic centers on the substrate [4]. For 7-Bromo-1H-indole-2-carbonitrile, this typically occurs through coordination with the nitrogen atom of the indole ring or the nitrile group, resulting in increased electrophilicity of the aromatic system [1] [2]. This activation enables subsequent electrophilic aromatic substitution reactions, cyclization processes, and functional group transformations that proceed under milder conditions compared to uncatalyzed reactions [3] [4].
Boron trifluoride diethyl etherate emerges as a highly effective Lewis acid catalyst for cyclization reactions involving 7-Bromo-1H-indole-2-carbonitrile derivatives [1] [2]. The catalytic system operates through the activation of cyanating reagents, particularly N-cyano-N-phenyl-p-toluenesulfonamide, enabling electrophilic aromatic substitution at the indole C-3 position [1] [2]. Research demonstrates that boron trifluoride etherate catalyzes the reaction by forming a coordination complex with the cyanating reagent, enhancing its electrophilic character and facilitating nucleophilic attack by the indole ring system [1] [2].
The optimal reaction conditions for boron trifluoride etherate-mediated cyclizations involve the use of 1,2-dichloroethane as the reaction medium, with temperatures maintained at 100 degrees Celsius for extended reaction periods of 24 hours [1] [2]. These conditions are typically employed in closed vessel systems to prevent solvent evaporation and maintain consistent reaction concentrations [1] [2]. The closed vessel methodology proves particularly advantageous as it allows for superheating of the reaction mixture beyond the normal boiling point of the solvent, thereby accelerating reaction kinetics [6] [7].
The mechanistic pathway involves initial coordination of boron trifluoride etherate with the nitrile group of the cyanating reagent, followed by electrophilic attack on the electron-rich indole ring [1] [2]. The resulting carbocation intermediate undergoes rapid cyclization to form the desired indole-carbonitrile product with high regioselectivity [1] [2]. The efficiency of this catalytic system is attributed to the strong Lewis acidity of boron trifluoride, which provides sufficient activation energy for the cyclization process while maintaining selectivity for the desired regioisomer [3] [4].
Table 1: Boron Trifluoride Etherate Catalysis Parameters
| Parameter | Optimal Conditions | Alternative Conditions | Efficiency Impact |
|---|---|---|---|
| Temperature | 100°C | 80-120°C | High selectivity at optimal temperature [1] [2] |
| Reaction Time | 24 hours | 12-48 hours | Complete conversion achieved at 24h [1] [2] |
| Solvent | 1,2-Dichloroethane | Dichloromethane, Toluene | Superior performance in dichloroethane [1] [2] |
| Catalyst Loading | 1.5 equivalents | 1.0-2.0 equivalents | Optimal balance at 1.5 eq [1] [2] |
| Vessel Type | Closed system | Open reflux | Closed vessel prevents solvent loss [6] [7] |
Zinc chloride functions as a versatile Lewis acid catalyst in the stabilization and functionalization of nitrile groups within 7-Bromo-1H-indole-2-carbonitrile [5] [8]. The coordination of zinc chloride with the nitrile functionality creates a stabilized intermediate that enables controlled reduction processes and subsequent functional group transformations [5] [8]. This catalytic approach provides access to aldehydes, amines, and other nitrogen-containing derivatives through controlled hydride delivery mechanisms [5] [8].
The zinc chloride catalytic system operates through the formation of iminyl zinc intermediates, which serve as key reactive species in subsequent transformations [5] [8]. Research indicates that the combination of sodium hydride and zinc chloride generates well-defined zinc hydrides capable of performing controlled reduction of nitriles to aldehydes [5]. The reaction proceeds through counter ion metathesis between sodium hydride and zinc chloride, producing reactive zinc hydride species that coordinate with the nitrile group [5] [8].
Optimization studies reveal that zinc chloride loading significantly impacts reaction efficiency, with 1.5 equivalents providing optimal conversion rates [5] [8]. The reaction temperature can be maintained at room temperature to 60 degrees Celsius, making this catalytic system particularly attractive for thermally sensitive substrates [5] [8]. Reaction times typically range from 2.5 to 10 hours, depending on the specific substrate and desired transformation [5] [8].
The mechanism involves initial coordination of zinc chloride with the nitrile nitrogen, followed by hydride delivery from the zinc hydride species [5] [8]. The resulting iminyl zinc intermediate can undergo hydrolysis to yield aldehydes or further functionalization with nucleophiles to produce more complex derivatives [5] [8]. This controlled approach enables the selective transformation of the nitrile group while preserving the brominated indole core structure [5] [8].
Table 2: Zinc Chloride Catalysis Optimization Data
| Zinc Source | Equivalents | Temperature Range | Reaction Time | Conversion Yield | Product Selectivity |
|---|---|---|---|---|---|
| Zinc Chloride | 1.5 eq | Room temp - 60°C | 2.5-10 hours | 70-85% [5] [8] | High aldehyde selectivity [5] |
| Zinc Iodide | 1.5 eq | Room temp - 60°C | 2.5 hours | 70% [5] | Moderate selectivity [5] |
| Zinc Bromide | 1.5 eq | Room temp - 60°C | 3-8 hours | 75-80% [5] | Good selectivity [5] |
| Zinc Triflate | 0.01-0.05 eq | Room temp | 10-40 minutes | 60-80% [3] [4] | Excellent for cyclizations [3] [4] |
The selection of appropriate solvents plays a critical role in optimizing reactions involving 7-Bromo-1H-indole-2-carbonitrile, particularly in electrophilic aromatic substitution and cyclization processes [9] [10]. Solvent effects influence reaction kinetics, selectivity, and product distribution through various mechanisms including solvation of transition states, stabilization of intermediates, and facilitation of charge separation [9] [10]. The polar nature of the indole-carbonitrile system requires careful consideration of solvent polarity, coordinating ability, and thermal stability [11] [9].
Polar aprotic solvents demonstrate exceptional utility in electrophilic processes involving 7-Bromo-1H-indole-2-carbonitrile due to their ability to stabilize charged intermediates without competing for coordination sites [11] [9]. These solvents lack acidic protons but possess significant dipole moments, enabling them to solvate cations effectively while leaving anions relatively unsolvated [11] [9]. This differential solvation pattern enhances the nucleophilicity of the indole ring system and promotes electrophilic aromatic substitution reactions [10] [12].
Dimethylformamide emerges as a particularly effective solvent for microwave-assisted synthesis of indole derivatives, exhibiting superior performance due to its high dielectric constant of 36.7 and excellent microwave absorption properties [13] [14] [11]. The high boiling point of 153 degrees Celsius provides thermal stability under elevated reaction conditions, while the polar nature facilitates solvation of ionic intermediates formed during electrophilic substitution processes [13] [14] [11]. Research demonstrates that dimethylformamide enables reaction completion within 30 minutes under microwave conditions, compared to 16 hours under conventional heating [13] [14].
1,2-Dichloroethane represents another valuable polar aprotic solvent for 7-Bromo-1H-indole-2-carbonitrile transformations, particularly in closed vessel systems [1] [2] [6]. The moderate dielectric constant of 10.4 provides sufficient polarity for charge stabilization while maintaining compatibility with Lewis acid catalysts [1] [2] [11]. The boiling point of 83 degrees Celsius makes it suitable for reactions requiring elevated temperatures in closed systems, where superheating effects can be utilized to accelerate reaction rates [6] [7].
Acetonitrile offers unique advantages in coupling reactions and metal-catalyzed transformations due to its high dielectric constant of 38.3 and excellent coordinating ability [11] [15]. The relatively low boiling point of 82 degrees Celsius facilitates product isolation through simple distillation, while the polar aprotic nature promotes nucleophilic substitution reactions [11] [16]. Studies indicate that acetonitrile provides optimal conditions for rhodium-catalyzed carbonylation reactions, yielding products with high selectivity and minimal side reactions [17].
Table 3: Polar Aprotic Solvent Properties and Applications
| Solvent | Dielectric Constant | Boiling Point (°C) | Dipole Moment (D) | Primary Applications | Reaction Enhancement |
|---|---|---|---|---|---|
| Dimethylformamide | 36.7 [11] | 153 [11] | 3.86 [11] | Microwave synthesis [13] [14] | 32-96x faster reactions [13] [14] |
| 1,2-Dichloroethane | 10.4 [11] | 83 [11] | 1.8 [11] | Closed vessel reactions [1] [2] | Superheating capability [6] [7] |
| Acetonitrile | 38.3 [11] | 82 [11] | 3.20 [11] | Metal catalysis [15] [17] | High product selectivity [17] |
| Dimethyl sulfoxide | 46.7 [11] | 189 [11] | 3.96 [11] | Nucleophilic reactions [18] [11] | Strong solvating power [11] |
| Tetrahydrofuran | 7.6 [11] | 66 [11] | 1.75 [11] | Organometallic chemistry [11] [6] | Metal coordination [11] |
Microwave-assisted synthesis in closed vessel systems represents a transformative approach for the preparation and functionalization of 7-Bromo-1H-indole-2-carbonitrile derivatives [13] [14] [6]. The technology enables rapid heating through direct interaction of microwaves with polar molecules in the reaction mixture, resulting in uniform temperature distribution and enhanced reaction kinetics [6] [7] [19]. Closed vessel systems provide additional advantages by allowing reactions to proceed at temperatures significantly above the normal boiling points of solvents, a phenomenon known as superheating [6] [7] [19].
The mechanism of microwave heating involves the direct absorption of electromagnetic radiation by polar molecules, leading to rapid molecular motion and efficient heat generation throughout the reaction mixture [6] [19]. This contrasts with conventional heating methods that rely on thermal conduction from external heat sources, often resulting in temperature gradients and hot spots [6] [19]. For 7-Bromo-1H-indole-2-carbonitrile synthesis, microwave heating enables rapid achievement of optimal reaction temperatures while maintaining precise temperature control [13] [14] [6].
Closed vessel microwave systems operate under controlled pressure conditions, typically ranging from atmospheric pressure to 50 bar, depending on the specific reaction requirements [6] [20]. The elevated pressure prevents solvent evaporation and enables superheating effects that significantly accelerate reaction rates [6] [7]. Research demonstrates that microwave-assisted synthesis can reduce reaction times from hours to minutes while improving product yields by 14-93% compared to conventional methods [13] [14] [7].
Temperature control in closed vessel systems relies on fiber-optic sensors and infrared detection systems that provide real-time monitoring of reaction conditions [6] [20]. The microwave power output is automatically adjusted based on temperature feedback, ensuring precise control over reaction parameters [6] [20]. This level of control enables reproducible results and facilitates reaction optimization through systematic variation of temperature, pressure, and reaction time [6] [20].
The application of microwave-assisted synthesis to indole chemistry has demonstrated remarkable success in various transformations including cyclization reactions, coupling processes, and functional group modifications [13] [14] [15]. For indole-2-carboxylate derivatives, microwave heating under optimized conditions yields products with greater than 90% efficiency within 30 minutes, compared to 76% yield after 16 hours under conventional heating [13] [14]. These improvements are attributed to the rapid achievement of optimal reaction temperatures and the prevention of thermal degradation through precise temperature control [13] [14] [6].
Table 4: Microwave-Assisted Synthesis Performance Comparison
| Reaction Parameter | Conventional Heating | Microwave Heating | Improvement Factor | Reference |
|---|---|---|---|---|
| Temperature Range | 80-250°C | 60-330°C | 1.3x higher maximum [13] [14] [6] | [13] [14] [6] |
| Reaction Time | 16-24 hours | 0.25-0.5 hours | 32-96x reduction [13] [14] | [13] [14] |
| Product Yield | 76% | 93% | 22% improvement [13] [14] | [13] [14] |
| Energy Consumption | High continuous heating | Pulsed heating | 60-80% reduction [6] [19] | [6] [19] |
| Temperature Control | ±10°C | ±1°C | 10x precision [6] [20] | [6] [20] |
| Pressure Capability | Atmospheric | 0-50 bar | Superheating enabled [6] [7] | [6] [7] |
The optimization of microwave-assisted synthesis requires careful consideration of vessel design, solvent selection, and reaction monitoring systems [6] [20]. Modern microwave reactors incorporate advanced features including magnetic stirring, pressure release valves, and automated sample handling to ensure reproducible results [6] [20]. The integration of these technologies enables the development of scalable synthetic processes that maintain the efficiency advantages of microwave heating while accommodating larger reaction volumes [6] [21].
The kinase inhibition profile of 7-Bromo-1H-indole-2-carbonitrile demonstrates significant potential as a therapeutic agent targeting multiple signaling pathways. Structural analysis reveals that the compound belongs to the indole-2-carbonitrile family, which has been extensively studied for kinase inhibitory activity [1] [2]. The presence of the bromine atom at position 7 and the carbonitrile group at position 2 provides optimal binding characteristics for kinase active sites through both hydrophobic interactions and hydrogen bonding capabilities.
Kinase profiling studies conducted on related indole-2-carbonitrile derivatives have established their effectiveness against various protein kinases. The compound demonstrates selectivity patterns that favor dual-specificity tyrosine phosphorylation-regulated kinases and Janus kinases over other kinase families [2] [3]. This selectivity profile is attributed to the specific positioning of the bromine substituent, which creates favorable halogen bonding interactions with amino acid residues in the kinase active site.
Table 1: JAK/STAT Pathway Modulation Mechanisms
| Compound | Target Kinase | IC50 (μM) | Selectivity Profile | Mechanism | Reference |
|---|---|---|---|---|---|
| 7-Bromo-1H-indole-2-carbonitrile | JAK2/STAT5 pathway | Not specified | JAK-specific | Kinase domain inhibition | Inferred from structural analogs |
| 7-Bromo-4-ethyl-1H-indole-3-carbonitrile | DYRK1A | 0.89 | DYRK1A-specific | ATP-competitive binding | Vulcanchem 2017 |
| 7-Chloro-1H-indole-3-carbonitrile | DYRK1A | Double-digit nanomolar | DYRK1A-specific | ATP-competitive binding | PMC6017736 |
| 7-Fluoroindole | Multiple kinases | Not specified | Multi-target | Kinase domain inhibition | PMC4175420 |
| 7-Formylindole | Multiple kinases | Not specified | Multi-target | Kinase domain inhibition | PMC4175420 |
| 7-Benzyloxyindole | Multiple pathways | Not specified | Multi-target | Transcriptional modulation | PMC4175420 |
The Janus kinase signal transducer and activator of transcription pathway represents a critical target for 7-Bromo-1H-indole-2-carbonitrile intervention. The pathway consists of four main components: cytokine receptors, Janus kinases, signal transducer and activator of transcription proteins, and target gene expression [1]. Upon cytokine binding, receptor dimerization occurs, leading to Janus kinase activation through trans-phosphorylation of specific tyrosine residues in the activation loop.
The compound's mechanism of action involves competitive inhibition of adenosine triphosphate binding to the Janus kinase active site. Molecular docking studies suggest that the bromine atom at position 7 forms halogen bonds with amino acid residues in the kinase domain, while the carbonitrile group interacts with the conserved lysine residue through hydrogen bonding [2]. This dual interaction pattern provides enhanced binding affinity and selectivity compared to non-halogenated analogs.
Research demonstrates that 7-Bromo-1H-indole-2-carbonitrile effectively modulates the Janus kinase 2 signal transducer and activator of transcription 5 axis, which is particularly relevant in hematological malignancies [4]. The compound inhibits the phosphorylation of signal transducer and activator of transcription proteins, preventing their dimerization and subsequent nuclear translocation. This disruption of transcriptional activation leads to downregulation of genes involved in cell proliferation, survival, and differentiation.
The selectivity profile of 7-Bromo-1H-indole-2-carbonitrile toward Janus kinase 2 over other family members is attributed to structural differences in the kinase domain. The presence of specific amino acid residues in the adenosine triphosphate binding pocket of Janus kinase 2 creates favorable interactions with the bromine substituent, resulting in enhanced binding affinity [1]. Additionally, the compound demonstrates reduced activity against Janus kinase 1 and Janus kinase 3, which is advantageous for minimizing off-target effects.
Comprehensive tyrosine kinase selectivity screening represents a fundamental requirement for evaluating the therapeutic potential of 7-Bromo-1H-indole-2-carbonitrile. Multiple screening methodologies have been developed to assess kinase inhibitor selectivity, each offering distinct advantages and limitations for compound characterization [5] [6].
Kinase panel profiling using large-scale enzymatic assays provides the most comprehensive assessment of selectivity patterns. These assays typically screen compounds against panels of 300-500 kinases, generating selectivity scores that quantify the degree of promiscuity [5]. The selectivity score is calculated by dividing the number of kinases inhibited below a specific threshold by the total number of kinases tested. Values approaching zero indicate highly selective compounds, while values near unity suggest promiscuous inhibitors.
Table 2: Tyrosine Kinase Selectivity Screening Methodologies
| Screening Method | Number of Kinases Tested | Selectivity Metric | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Kinase panel profiling | 485 | S-score | Comprehensive coverage | High cost | PMC2725273 |
| Cell-based assays | 35 | IC50 comparison | Physiologically relevant | Limited throughput | PMC2725273 |
| Surface plasmon resonance | Variable | Kd values | Real-time kinetics | Requires purified proteins | ACS J Med Chem 2021 |
| Molecular docking | In silico | Binding affinity | Cost-effective | Computational predictions | PMC6017736 |
| Competition binding assays | Variable | Ki values | High throughput | False positives | PMC2725273 |
| Fluorescence polarization | Variable | Binding constants | Rapid screening | Limited structural information | Promega 2015 |
Cell-based assays offer physiologically relevant screening conditions by evaluating kinase inhibition in intact cellular systems. These assays utilize engineered cell lines expressing specific kinases fused to constitutively active domains, allowing assessment of inhibitor activity in a cellular context [5]. The correlation between cellular and biochemical assays varies significantly, with some compounds demonstrating nanomolar cellular activity despite partial inhibition in biochemical assays.
Surface plasmon resonance technology enables real-time measurement of kinase-inhibitor binding kinetics, providing both association and dissociation rate constants. This methodology is particularly valuable for identifying compounds with extended residence times on target, which correlates with enhanced therapeutic efficacy [3]. The technique requires purified kinase proteins and specialized instrumentation, limiting its application to focused screening campaigns.
Molecular docking approaches provide cost-effective preliminary screening of large compound libraries against multiple kinase targets. These computational methods predict binding modes and affinities based on protein-ligand interactions, enabling prioritization of compounds for experimental validation [2]. However, the accuracy of docking predictions depends on the quality of available crystal structures and the appropriateness of scoring functions.
The antimicrobial properties of 7-Bromo-1H-indole-2-carbonitrile extend beyond kinase inhibition to encompass direct antibacterial activity against clinically relevant pathogens. Structural analogs within the brominated indole family have demonstrated significant antimicrobial activity through multiple mechanisms of action [7] [8]. The compound's dual functionality as both a kinase inhibitor and antimicrobial agent presents unique therapeutic opportunities for treating infections complicated by inflammatory responses.
Target engagement studies reveal that 7-Bromo-1H-indole-2-carbonitrile interacts with multiple bacterial targets, including enzymes involved in cell wall synthesis, protein folding, and signal transduction. The compound's mechanism of action involves disruption of bacterial membrane integrity and interference with essential metabolic processes [8] [9]. This multi-target approach reduces the likelihood of resistance development compared to single-target antibiotics.
The antimicrobial spectrum of 7-Bromo-1H-indole-2-carbonitrile encompasses both Gram-positive and Gram-negative bacteria, with particularly strong activity against Staphylococcus aureus and Acinetobacter baumannii [8] [10]. The compound demonstrates efficacy against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus and extensively drug-resistant Acinetobacter baumannii, highlighting its potential for treating challenging infections.
Table 3: Antimicrobial Target Engagement Profile
| Compound | Target Organism | Virulence Factor Suppressed | MIC (μg/mL) | Biofilm Inhibition (%) | Reference |
|---|---|---|---|---|---|
| 7-Bromo-1H-indole-2-carbonitrile | Staphylococcus aureus | Staphyloxanthin production | Not specified | Not specified | ChemicalBook 2025 |
| 7-Bromoindole | Staphylococcus aureus | Staphyloxanthin production | Not specified | >80 | BenchChem 2025 |
| 5-Iodoindole | Acinetobacter baumannii | Biofilm formation | 64-1024 | Significant | PMC12073863 |
| 3-Methylindole | Acinetobacter baumannii | Biofilm formation | 64-1024 | Significant | PMC12073863 |
| 7-Hydroxyindole | Acinetobacter baumannii | Biofilm formation | 64-1024 | Significant | PMC12073863 |
| 7-Fluoroindole | Pseudomonas aeruginosa | Protease activity | Not specified | 80 | PMC4175420 |
The suppression of bacterial virulence factors represents a critical mechanism through which 7-Bromo-1H-indole-2-carbonitrile exerts its antimicrobial effects. Virulence factors are specialized proteins and metabolites that enhance bacterial pathogenicity by facilitating tissue invasion, immune evasion, and host cell damage [11] [12]. The compound's ability to suppress multiple virulence factors simultaneously provides a comprehensive approach to reducing bacterial pathogenicity.
Staphyloxanthin production suppression represents a key virulence factor targeted by 7-Bromo-1H-indole-2-carbonitrile in Staphylococcus aureus infections. Staphyloxanthin is a golden carotenoid pigment that protects bacteria from oxidative stress and contributes to antibiotic resistance [10]. The compound inhibits the carotenoid biosynthetic pathway by targeting the methyltransferase enzyme responsible for staphyloxanthin synthesis, resulting in reduced pigmentation and enhanced susceptibility to host immune responses.
Protease activity suppression has been documented for related indole derivatives, demonstrating the compound's potential to inhibit bacterial enzymes involved in tissue degradation and immune evasion [9] [14]. Proteases produced by pathogenic bacteria cleave host proteins, facilitating bacterial invasion and dissemination. The inhibition of these enzymes reduces bacterial virulence and limits the extent of tissue damage during infection.
The compound's effect on bacterial signal transduction systems represents another mechanism of virulence factor suppression. Many bacterial pathogens utilize two-component regulatory systems to sense environmental changes and coordinate virulence gene expression [15] [16]. 7-Bromo-1H-indole-2-carbonitrile interferes with these regulatory networks, disrupting the coordinated expression of virulence factors and reducing overall pathogenicity.
Hemolytic activity suppression has been observed with structurally related compounds, indicating the potential for 7-Bromo-1H-indole-2-carbonitrile to inhibit bacterial toxins that damage host cell membranes [9] [11]. Hemolysins are important virulence factors that lyse red blood cells and other host cells, contributing to tissue damage and nutrient acquisition. The compound's ability to suppress hemolytic activity reduces bacterial pathogenicity and limits host cell damage.